N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine
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Overview
Description
N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine is a compound that features an imidazole ring attached to a methoxyphenyl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine typically involves the reaction of 1H-imidazole-2-carbaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Imidazol-2-yl)methyl)-1-phenylmethanamine
- N-((1H-Imidazol-2-yl)methyl)-1-(4-hydroxyphenyl)methanamine
- N-((1H-Imidazol-2-yl)methyl)-1-(4-chlorophenyl)methanamine
Uniqueness
N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-11-4-2-10(3-5-11)8-13-9-12-14-6-7-15-12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHWJMOHGNSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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